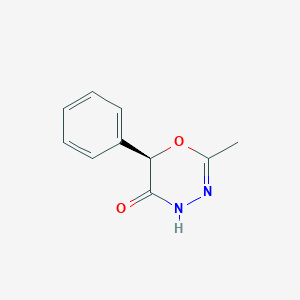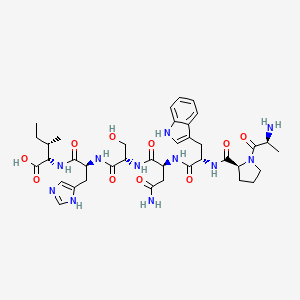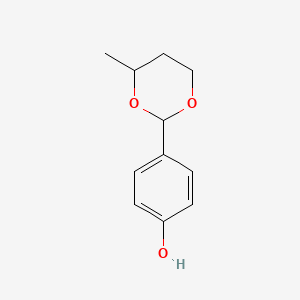![molecular formula C22H29BrN2O2 B14178383 (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene CAS No. 925238-70-6](/img/structure/B14178383.png)
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (N=N) flanked by two phenyl rings, one of which is substituted with a 6-bromohexyl group and the other with a butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene typically involves a multi-step process:
Formation of the Diazene Core: The initial step involves the formation of the diazene core through the reaction of aniline derivatives with nitrous acid, leading to the formation of diazonium salts. These salts are then coupled with phenol derivatives to form the diazene linkage.
Substitution Reactions: The phenyl rings are then functionalized with the desired substituents. The 6-bromohexyl group can be introduced through a nucleophilic substitution reaction using 6-bromohexanol and a suitable base. The butoxy group is typically introduced via an etherification reaction using butanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazene group to hydrazine derivatives.
Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene involves its interaction with specific molecular targets. The diazene group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-{4-[(6-Chlorohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene
- (E)-1-{4-[(6-Methoxyhexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene
Uniqueness
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene is unique due to the presence of the bromohexyl group, which imparts specific reactivity and potential applications. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
925238-70-6 |
|---|---|
Fórmula molecular |
C22H29BrN2O2 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
[4-(6-bromohexoxy)phenyl]-(4-butoxyphenyl)diazene |
InChI |
InChI=1S/C22H29BrN2O2/c1-2-3-17-26-21-12-8-19(9-13-21)24-25-20-10-14-22(15-11-20)27-18-7-5-4-6-16-23/h8-15H,2-7,16-18H2,1H3 |
Clave InChI |
KKTIBMWUJCDKGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





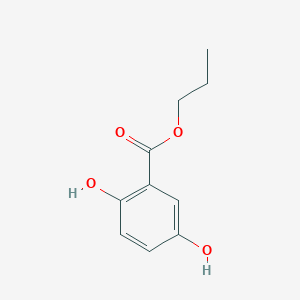
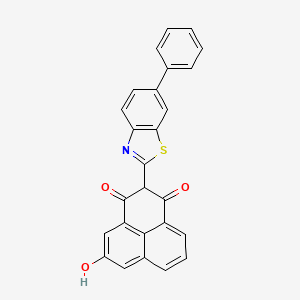
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
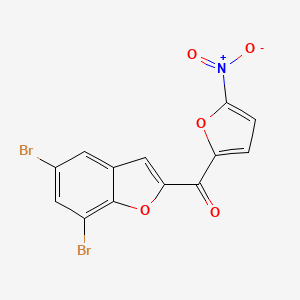
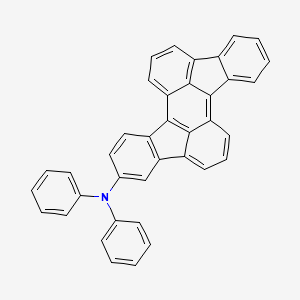
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
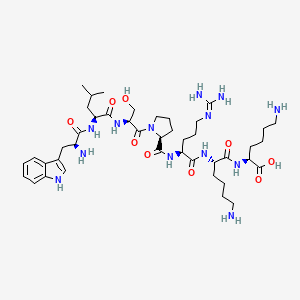
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
